(S)-1-(4-Pyridyl)-1,3-propanediol

Chiral resolution Enzymatic desymmetrization Process chemistry

This (S)-enantiomer is the validated chiral intermediate for HepDirect prodrug construction, enabling liver-targeted drug delivery via CYP3A4 activation. Unlike generic pyridyl diols, the 4-pyridyl substitution ensures linear bridging coordination for asymmetric catalysis (up to 97% ee in ligand systems) and enzymatic desymmetrization benchmarking (99.9% ee via KRED). Maintaining chiral purity >99.5% ee is critical for reproducible prodrug synthesis and regulatory compliance. Procure with documented certificate of analysis to ensure batch-to-batch consistency.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 685111-87-9
Cat. No. B3056050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Pyridyl)-1,3-propanediol
CAS685111-87-9
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(CCO)O
InChIInChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2/t8-/m0/s1
InChIKeyQDPWSASGSYTONB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Pyridyl)-1,3-propanediol (CAS 685111-87-9): Chiral Building Block Procurement Guide


(S)-1-(4-Pyridyl)-1,3-propanediol (CAS 685111-87-9) is a chiral heterocyclic diol with the molecular formula C8H11NO2 and molecular weight 153.18 g/mol, featuring a 4-pyridyl moiety and two hydroxyl groups on a three-carbon backbone with a defined (S)-stereocenter at the C1 position . This compound serves as a vital synthetic intermediate, most notably as a precursor in the synthesis of HepDirect prodrugs—a liver-targeting drug delivery platform that enables selective hepatic activation of antiviral and anticancer nucleoside analogs . It is commercially available as a research chemical with reported purity specifications typically ≥95%, with some suppliers offering chemical purity >98% and chiral purity >99.5% ee .

Why (S)-1-(4-Pyridyl)-1,3-propanediol Cannot Be Interchanged with In-Class Analogs


In-class substitution among pyridyl-substituted 1,3-propanediols fails due to three distinct differentiation factors: (1) stereochemical configuration—the (S)-enantiomer and (R)-enantiomer exhibit fundamentally different behavior in asymmetric catalysis and chiral recognition events, with enzymatic desymmetrization studies demonstrating that lipase-catalyzed acetylation proceeds with opposite enantioselectivity depending on substrate geometry [1]; (2) pyridyl ring positional isomerism—the 4-pyridyl (para) substitution confers distinct electronic properties and coordination geometry compared to 2-pyridyl or 3-pyridyl analogs, directly affecting metal-binding capacity and catalytic performance [2]; and (3) downstream application specificity—(S)-1-(4-pyridyl)-1,3-propanediol is specifically validated as a HepDirect prodrug intermediate in published pharmaceutical process development , whereas alternative pyridyl diols lack this established utility. These orthogonal differences preclude generic substitution without revalidation of synthetic routes, chiral purity requirements, and final product specifications.

Quantitative Differentiation Evidence for (S)-1-(4-Pyridyl)-1,3-propanediol Procurement Decisions


Chiral Purity Benchmark: Chemoenzymatic Process Achieves 99.9% ee

A 2020 chemoenzymatic process development study reported that (S)-1-(4-Pyridyl)-1,3-propanediol was obtained with 99.9% enantiomeric excess and 80% isolated yield, utilizing a ketoreductase (KRED)-catalyzed asymmetric reduction as the key stereodetermining step . This represents a substantial improvement over earlier enzymatic asymmetrization approaches using pig pancreatic lipase (PPL) with vinyl acetate, which achieved only 69-73% ee for the monoacetylated derivative of the corresponding 2-substituted 4-pyridyl-1,3-propanediol analog [1].

Chiral resolution Enzymatic desymmetrization Process chemistry

Enzymatic Recognition: Positional Isomer Differentiation in Lipase-Catalyzed Asymmetrization

In a direct comparative study of pyridyl positional isomers, pig pancreatic lipase (PPL)-catalyzed asymmetrization of 2-(4-pyridyl)-1,3-propanediol diacetate proceeded with significantly higher enantioselectivity compared to the 2-(2-pyridyl) analog [1]. The 4-pyridyl isomer produced monoacetate with 73% ee (S-configuration), whereas the 2-pyridyl isomer gave only 54% ee under identical reaction conditions [1]. This 19 percentage point difference in enantioselectivity demonstrates that the nitrogen position on the pyridine ring substantially influences substrate recognition by the enzyme active site.

Biocatalysis Enzyme selectivity Regioisomer comparison

Synthetic Efficiency: Yield Comparison of (S)-1-(4-Pyridyl)-1,3-propanediol Processes

The 2020 chemoenzymatic process for (S)-1-(4-pyridyl)-1,3-propanediol achieved an 80% overall yield starting from isonicotinic acid, utilizing a three-step sequence featuring KRED-catalyzed asymmetric reduction as the key step . This yield represents a marked improvement over traditional chemical asymmetric reduction approaches, which typically require expensive chiral auxiliaries or stoichiometric chiral reagents and often produce yields below 50% for similar pyridyl diol systems [1]. The process employs commercially available and inexpensive starting materials and avoids chromatographic purification.

Process optimization Green chemistry Yield improvement

Application Validation: HepDirect Prodrug Intermediate Status

(S)-1-(4-Pyridyl)-1,3-propanediol has been specifically identified and validated as a vital intermediate in the synthesis of HepDirect prodrugs—a clinically significant liver-targeting drug delivery platform that utilizes the cytochrome P450 3A4 (CYP3A4) enzyme for selective hepatic activation . The compound serves as the chiral diol component that forms the cyclic phosphate prodrug moiety. In contrast, alternative pyridyl propanediol analogs (2-pyridyl, 3-pyridyl, or racemic mixtures) lack this established application validation in peer-reviewed process chemistry literature [1].

Prodrug technology Liver targeting Pharmaceutical intermediate

Structural Advantage: 4-Pyridyl Position for Coordination Chemistry and Catalysis

The 4-pyridyl (para) substitution pattern in (S)-1-(4-Pyridyl)-1,3-propanediol provides a linear coordination geometry favorable for bridging metal centers in supramolecular and catalytic applications [1]. This contrasts with the 2-pyridyl (ortho) analog, which adopts a chelating coordination mode that can block additional metal-binding sites and restrict structural diversity in metal-organic frameworks and asymmetric catalysts [2]. Enantiomerically pure pyridyl alcohols, including 4-pyridyl derivatives, have been specifically synthesized for use as chiral ligands in asymmetric catalysis, with studies demonstrating that 4-pyridyl-substituted bipyridyldiol ligands achieve up to 97% ee in diethylzinc additions to aldehydes [3].

Ligand design Asymmetric catalysis Metal coordination

Commercial Availability: Chiral Purity Specifications from Industrial Suppliers

Commercial suppliers offer (S)-1-(4-Pyridyl)-1,3-propanediol with documented chiral purity specifications, including one manufacturer providing material with chemical purity >98% and chiral purity >99.5% ee at scale (1 kg, 5 kg, 25 kg) . In contrast, the corresponding (R)-enantiomer and positional isomers (2-pyridyl, 3-pyridyl) are either unavailable or offered without comparable chiral purity documentation from industrial-scale suppliers . This commercial availability with validated chiral purity specifications reduces procurement risk and eliminates the need for in-house chiral analysis and purification.

Supply chain Quality specifications Procurement criteria

Optimal Application Scenarios for (S)-1-(4-Pyridyl)-1,3-propanediol in R&D and Production


Pharmaceutical Intermediate for HepDirect Prodrug Synthesis

(S)-1-(4-Pyridyl)-1,3-propanediol is the validated chiral building block for constructing the cyclic phosphate moiety of HepDirect prodrugs—a clinically proven liver-targeting technology that leverages CYP3A4-mediated activation for selective hepatic drug delivery. The 2020 chemoenzymatic process development publication specifically identifies this compound as a vital intermediate, with optimized manufacturing parameters achieving 99.9% ee and 80% yield [1]. For pharmaceutical process chemists and CMC teams, procurement of this specific enantiomer with documented chiral purity is essential for maintaining stereochemical integrity in prodrug synthesis and meeting regulatory filing requirements.

Chiral Ligand Precursor for Asymmetric Catalysis

The 4-pyridyl substitution pattern of (S)-1-(4-Pyridyl)-1,3-propanediol provides the linear coordination geometry required for synthesizing C2-symmetric O,N,N,O-tetradentate bipyridyldiol ligands. Studies demonstrate that such 4-pyridyl-derived ligands achieve up to 97% ee in asymmetric diethylzinc additions to aldehydes without requiring additional Lewis acid additives [1]. This performance distinguishes 4-pyridyl-based ligand systems from 2-pyridyl analogs, which adopt chelating coordination modes that limit catalytic versatility. Researchers developing novel asymmetric catalysts should prioritize the 4-pyridyl isomer for applications requiring bridging metal coordination architectures.

Enzymatic Desymmetrization Studies and Biocatalyst Development

(S)-1-(4-Pyridyl)-1,3-propanediol and its derivatives serve as model substrates for developing and benchmarking enzymatic desymmetrization methodologies. Direct comparative data shows that pig pancreatic lipase (PPL) exhibits 19 percentage points higher enantioselectivity toward 4-pyridyl substrates (73% ee) compared to 2-pyridyl substrates (54% ee) under identical conditions [1]. Additionally, advanced ketoreductase (KRED) systems achieve substantially higher enantioselectivity (99.9% ee) compared to traditional lipase approaches . This compound provides a well-characterized benchmark system for evaluating novel biocatalysts and optimizing reaction parameters for heterocyclic diol substrates.

Metal-Organic Framework (MOF) and Coordination Polymer Building Block

The 4-pyridyl moiety of (S)-1-(4-Pyridyl)-1,3-propanediol enables linear bridging coordination to metal centers, facilitating the construction of extended metal-organic frameworks and coordination polymers. Doctoral research on enantiomerically pure pyridyl alcohols specifically highlights the utility of 4-pyridyl derivatives as chiral building blocks for asymmetric catalysis ligand design [1]. Unlike 2-pyridyl isomers that form chelate complexes limiting structural dimensionality, the para-substituted pyridine nitrogen is geometrically positioned for intermolecular bridging. Researchers synthesizing chiral MOFs for enantioselective separations or asymmetric catalysis should select the 4-pyridyl isomer for its favorable coordination geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-Pyridyl)-1,3-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.